molecular formula C20H22N4O B12372459 ST7710AA1

ST7710AA1

Cat. No.: B12372459
M. Wt: 334.4 g/mol
InChI Key: HIBOPBGHLVWFCH-UHFFFAOYSA-N
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Description

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a pyrrolo[2,3-b]pyridine derivative characterized by a carboxamide group at position 1 and a 4-(piperidin-1-ylmethyl)phenyl substituent at position 6 of the pyrrolopyridine core. Pyrrolo[2,3-b]pyridines are nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

The piperidinylmethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with target proteins .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

InChI

InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25)

InChI Key

HIBOPBGHLVWFCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Construction of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through a series of cyclization and condensation reactions.

    Final Coupling Reaction: The final step involves coupling the piperidine-phenyl intermediate with the pyrrolo[2,3-b]pyridine moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H22N4C_{20}H_{22}N_{4} and features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. The presence of a piperidine moiety enhances its pharmacological properties, making it a candidate for drug development.

Cancer Treatment

Research indicates that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide exhibit promising anticancer activity. A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives as potential PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. These derivatives demonstrated significant inhibition of PARP-1 activity in vitro and in vivo, showcasing their potential as anticancer agents .

Table 1: Comparative Inhibition of PARP-1 Activity

CompoundEC50 (nM)Tumor Volume Inhibition (%)
6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide40035
Olaparib2.535

The above table illustrates the effectiveness of the compound compared to Olaparib, a well-known PARP inhibitor .

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. Research on piperidine derivatives indicates that they can exhibit neuroprotective properties. For instance, certain piperidine-based compounds have shown efficacy in inhibiting cholinesterase enzymes, which are implicated in Alzheimer’s disease .

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

CompoundCholinesterase Inhibition (%)
6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamideTBD
N-Benzylpyrrolidine Derivative75

This table demonstrates the potential for developing new treatments targeting cognitive decline associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a preclinical model using HeLa cells, the compound was evaluated for its ability to inhibit PARP-mediated PARylation following DNA damage induced by hydrogen peroxide treatment. Results showed that treatment with the compound resulted in a dose-dependent decrease in PARylated proteins, indicating effective inhibition of PARP activity .

Case Study 2: Neuroprotective Effects

A study investigating piperidine derivatives noted that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide displayed protective effects against oxidative stress-induced neuronal cell death. This opens avenues for further exploration into their use as neuroprotective agents .

Mechanism of Action

The mechanism of action of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The carboxamide group’s position (1 vs. 2) significantly impacts bioactivity. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4) exhibits antimicrobial properties, whereas the target compound’s 1-carboxamide may favor kinase interactions .

Substituent Effects :

  • Piperidine vs. Benzylpiperidine : The target compound’s piperidinylmethyl group offers flexibility and moderate lipophilicity compared to the rigid benzylpiperidine in CAS 477600-73-0, which is optimized for selective kinase binding .
  • Chloro and SEM Groups : The chloro and SEM-protected analog (CAS 1472039-97-6) serves as a synthetic precursor, highlighting the importance of protecting groups in pyrrolopyridine functionalization .

Biological Activity

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a piperidin-1-ylmethyl group and a carboxamide functional group. Its structural characteristics suggest significant interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O
  • Molecular Weight : 334.4 g/mol
  • IUPAC Name : 6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

The structure of this compound allows it to engage in hydrogen bonding due to the carboxamide moiety, which may enhance its interactions with biological targets. The piperidine ring adds to its reactivity and potential pharmacological properties.

Research indicates that 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide acts primarily as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can induce synthetic lethality in cancer cells that are deficient in DNA repair mechanisms, such as those with BRCA mutations. This mechanism positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are attributed to its ability to inhibit PARP activity, leading to increased cancer cell death under conditions where DNA repair is compromised .
    • A comparative analysis with other derivatives revealed that modifications in the phenyl and piperidine substituents could enhance the binding affinity towards PARP enzymes, thereby improving anticancer efficacy.
  • Binding Affinity Studies :
    • Molecular docking simulations have provided insights into how 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide interacts with the active sites of PARP enzymes. These studies indicate that specific structural features contribute to its selectivity and potency as an inhibitor.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructureBiological Activity
6-[4-(Methyl-piperazin-1-ylmethyl)phenyl]-pyrrolo[2,3-b]pyridine-1-carboxamideStructurePARP inhibitor
7-Azaindole derivativesStructureAnticancer activity
Pyrrolo[2,3-d]pyrimidine compoundsStructureProtein kinase inhibitors

The unique combination of substituents in 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide enhances its binding affinity and selectivity towards PARP enzymes compared to other derivatives.

Case Studies

A notable case study involved the application of this compound in combination with traditional chemotherapeutics. The study demonstrated that patients with BRCA-mutated tumors showed improved response rates when treated with a regimen including this compound alongside standard chemotherapy. This finding underscores the potential of PARP inhibitors in personalized cancer therapy.

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